

# Spectroscopic Profile of 2-Methoxyquinoline-6-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methoxyquinoline-6-carbonitrile

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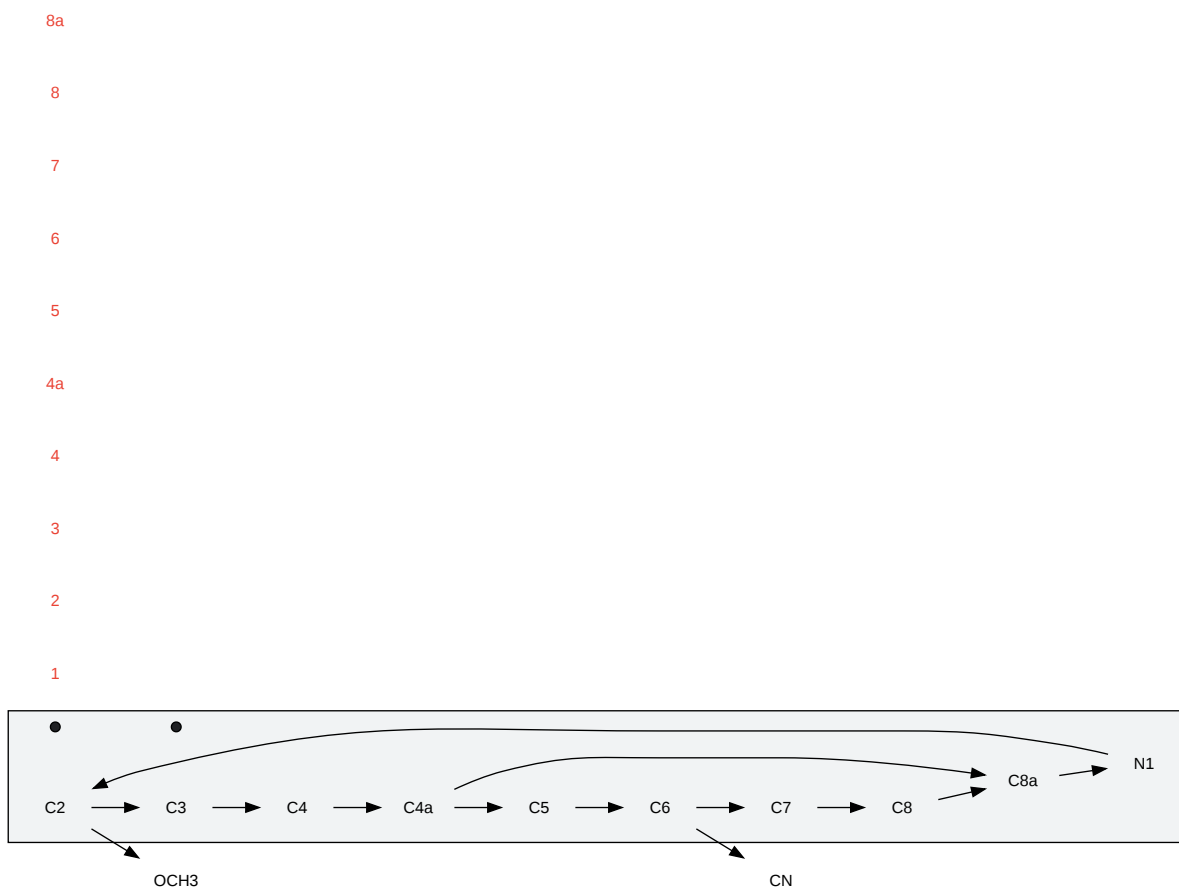
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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methoxyquinoline-6-carbonitrile** (CAS No. 99471-68-8), a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

## Compound Overview

**2-Methoxyquinoline-6-carbonitrile** is a derivative of quinoline, a bicyclic aromatic nitrogen heterocycle. The presence of a methoxy group at the 2-position and a nitrile group at the 6-position imparts specific chemical and physical properties that are reflected in its spectroscopic signatures.

Chemical Structure:



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Caption: Structure of **2-Methoxyquinoline-6-carbonitrile**.

## Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for **2-Methoxyquinoline-6-carbonitrile**.

### <sup>1</sup>H NMR Spectroscopy

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.8 - 7.0	d	~8.5
H-4	7.8 - 8.0	d	~8.5
H-5	7.9 - 8.1	d	~8.8
H-7	7.6 - 7.8	dd	~8.8, ~2.0
H-8	8.1 - 8.3	d	~2.0
OCH <sub>3</sub>	3.9 - 4.1	s	-

### <sup>13</sup>C NMR Spectroscopy

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	162 - 164
C-3	110 - 112
C-4	136 - 138
C-4a	128 - 130
C-5	125 - 127
C-6	108 - 110
C-7	133 - 135
C-8	130 - 132
C-8a	148 - 150
CN	118 - 120
OCH <sub>3</sub>	53 - 55

### Infrared (IR) Spectroscopy

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity
C≡N (Nitrile)	2220 - 2230	Strong, Sharp
C=N, C=C (Aromatic)	1580 - 1620	Medium to Strong
C-O (Aryl Ether)	1240 - 1260 (asymmetric)	Strong
1020 - 1040 (symmetric)	Strong	
C-H (Aromatic)	3050 - 3100	Medium
C-H (Methoxy)	2840 - 2960	Medium

## Mass Spectrometry (MS)

Parameter	Value
Molecular Formula	C <sub>11</sub> H <sub>8</sub> N <sub>2</sub> O
Molecular Weight	184.20 g/mol <a href="#">[1]</a>
Exact Mass	184.0637 g/mol
Predicted [M+H] <sup>+</sup>	185.0715
Predicted [M+Na] <sup>+</sup>	207.0534

## Experimental Protocols

The data presented are based on standard analytical techniques for small organic molecules. Generic protocols for acquiring such data are outlined below.

### NMR Spectroscopy

A sample of **2-Methoxyquinoline-6-carbonitrile** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>, 0.5-0.7 mL) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### Infrared (IR) Spectroscopy

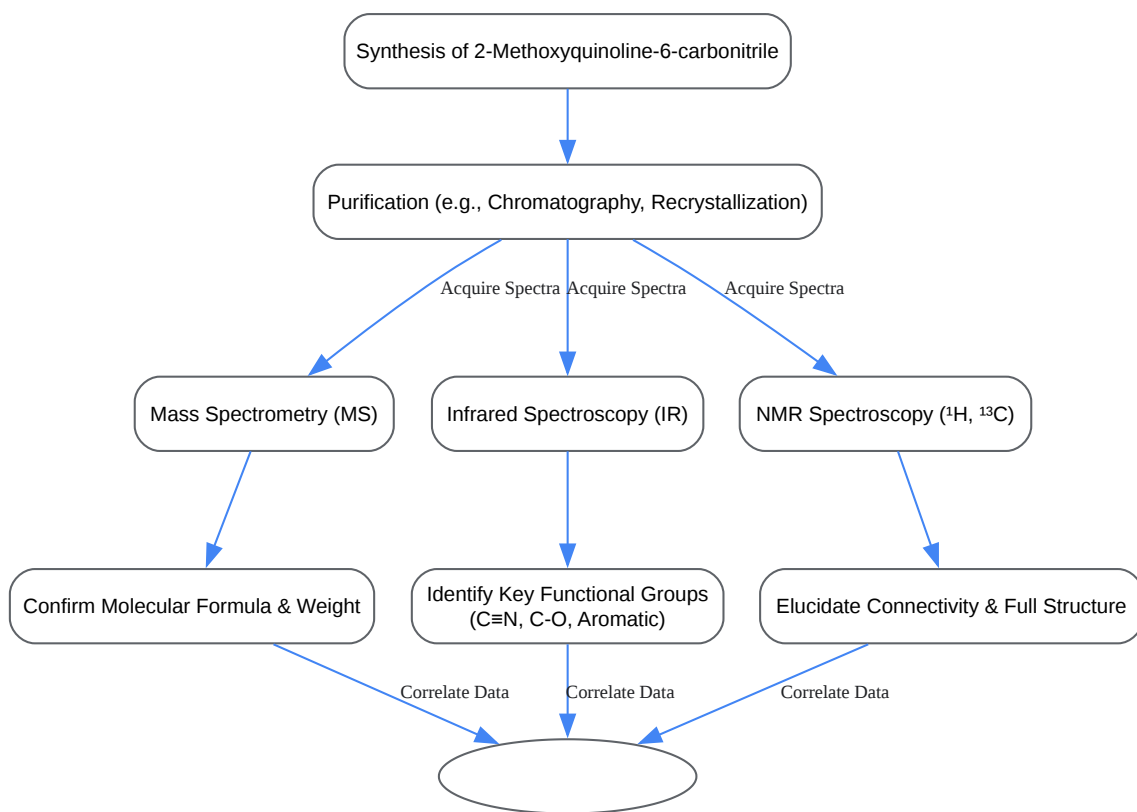
IR spectra can be obtained using an FT-IR spectrometer. For solid samples, a small amount of the compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared. The spectrum is typically recorded over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry

High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1  $\mu\text{g/mL}$ ) and introduced into the ion source. Data is collected in positive ion mode to observe protonated ( $[\text{M}+\text{H}]^+$ ) and other adducted species.

## Workflow and Data Interpretation

The characterization of **2-Methoxyquinoline-6-carbonitrile** follows a logical workflow to confirm its identity and purity.



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Caption: General workflow for spectroscopic characterization.

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## References

- 1. uab.edu [uab.edu]
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